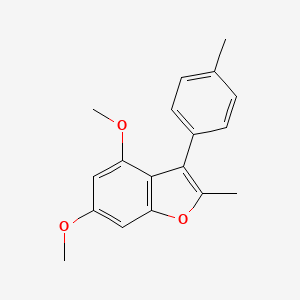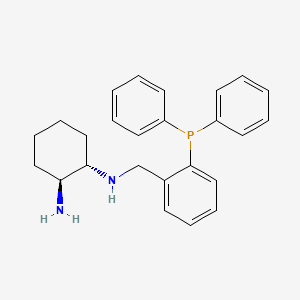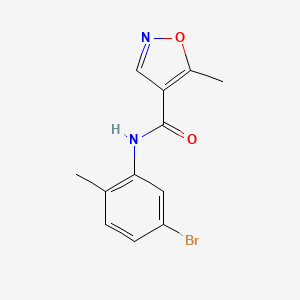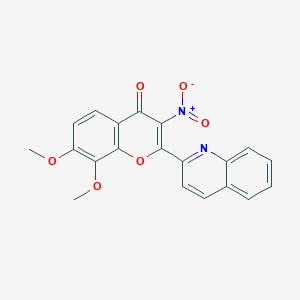
7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one: is a complex organic compound with a molecular formula of C18H10N2O4 and a molecular weight of 318.283 g/mol . This compound is characterized by its chromen-4-one core structure, which is substituted with methoxy, nitro, and quinolinyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Attachment of the quinolinyl group: This step often involves coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Methoxylation: Introduction of methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and quinolinyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of quinolinyl chromen-4-one derivatives with oxidized methoxy groups.
Reduction: Formation of amino derivatives of the compound.
Substitution: Formation of various substituted chromen-4-one derivatives.
Scientific Research Applications
7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-2-(quinolin-2-yl)-4H-chromen-4-one: Lacks the nitro group.
3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one: Lacks the methoxy groups.
7,8-Dimethoxy-3-amino-2-(quinolin-2-yl)-4H-chromen-4-one: Contains an amino group instead of a nitro group.
Uniqueness
The presence of both methoxy and nitro groups, along with the quinolinyl substitution, makes 7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
88685-92-1 |
|---|---|
Molecular Formula |
C20H14N2O6 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
7,8-dimethoxy-3-nitro-2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C20H14N2O6/c1-26-15-10-8-12-17(23)16(22(24)25)19(28-18(12)20(15)27-2)14-9-7-11-5-3-4-6-13(11)21-14/h3-10H,1-2H3 |
InChI Key |
FKKFRTZMBCWWPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=NC4=CC=CC=C4C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


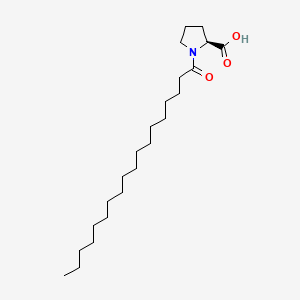
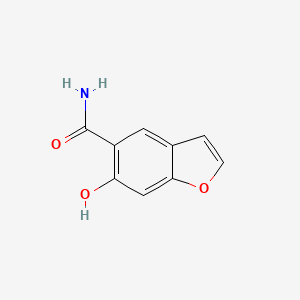

![4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile](/img/structure/B12886530.png)

![2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole](/img/structure/B12886554.png)

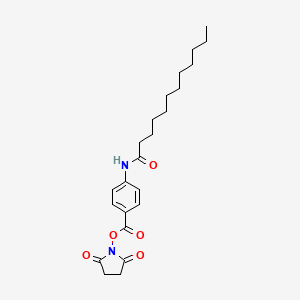

![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)

